7-Oxa-5-azaspiro[3.4]octane-6,8-dione
Overview
Description
7-Oxa-5-azaspiro[3.4]octane-6,8-dione is a chemical compound with the molecular formula C6H7NO3 . It is primarily used for research and development purposes and is not intended for medicinal or household use .
Molecular Structure Analysis
The molecular structure of 7-Oxa-5-azaspiro[3.4]octane-6,8-dione is represented by the formula C6H7NO3 . The exact mass of the molecule is 141.04300 .Scientific Research Applications
Synthesis and Structural Analysis
- The compound has been utilized in various synthetic pathways, such as the Mn(III)-based synthesis of 2-Oxa-7-azaspiro[4.4]nonane-8,9-diones, offering new insights into reaction mechanisms and product isolation methods (Huynh, Nguyen, & Nishino, 2017).
- It plays a role in the creation of novel thia/oxa-azaspiro[3.4]octanes, contributing to the development of structurally diverse modules for drug discovery (Li, Rogers-Evans, & Carreira, 2013).
- The compound's unique structural features, including its lactam and lactone rings, have been examined in studies to understand their conformation and interaction, enhancing our understanding of molecular structures (Zukerman-Schpector, Biaggio, Rufino, & Caracelli, 1999).
Bioactivity and Potential Therapeutic Applications
- Research into azaspiro compounds includes the synthesis of derivatives with potential antitumor activities. For instance, 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones have shown moderate to potent activity against various cancer cell lines, indicating their potential in cancer therapy (Yang, Zhong, Zheng, Wang, & He, 2019).
Conformational Studies for Drug Design
- Conformational studies of 7-Oxa-5-azaspiro[3.4]octane-6,8-dione derivatives have been crucial in drug design, as understanding the spatial arrangement of molecules can influence their biological activity and interaction with targets (Żesławska, Jakubowska, & Nitek, 2017).
Novel Compounds and Chemical Reactions
- The compound has been instrumental in synthesizing new molecular structures, like in the case of oxazolomycin's 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system, which exemplifies the utility of 7-Oxa-5-azaspiro[3.4]octane-6,8-dione in creating new chemical entities (Papillon & Taylor, 2000).
Safety And Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . In case of eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . In case of ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
properties
IUPAC Name |
7-oxa-5-azaspiro[3.4]octane-6,8-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c8-4-6(2-1-3-6)7-5(9)10-4/h1-3H2,(H,7,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHLSYFCQFVFFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(=O)OC(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40545627 | |
Record name | 7-Oxa-5-azaspiro[3.4]octane-6,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40545627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Oxa-5-azaspiro[3.4]octane-6,8-dione | |
CAS RN |
3049-40-9 | |
Record name | 7-Oxa-5-azaspiro[3.4]octane-6,8-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3049-40-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Oxa-5-azaspiro[3.4]octane-6,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40545627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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